molecular formula C27H26N6O3 B383299 7-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 361171-79-1

7-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Katalognummer: B383299
CAS-Nummer: 361171-79-1
Molekulargewicht: 482.5g/mol
InChI-Schlüssel: PCFBTMPNBIDTCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a high-purity chemical compound intended for research and development applications. This complex molecule features a tetrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties . The structure is further substituted with benzyloxy- and ethoxy- phenyl rings, as well as a phenyl carboxamide group, contributing to its unique stereoelectronic profile and potential for diverse biological interactions . Researchers value this compound for exploring structure-activity relationships in drug discovery, particularly in the development of novel antimicrobial agents . Studies on analogous fused pyrimidine and tetrazole derivatives have demonstrated significant antimicrobial profiles against a range of microorganisms, including bacteria such as Salmonella typhimurium , Pseudomonas aeruginosa , and Staphylococcus aureus , as well as fungal strains like Aspergillus flavus and Candida albicans . The tetrazole moiety within the structure is a well-known bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and improve the physicochemical properties of lead compounds . This makes it a critical building block for synthesizing and optimizing new chemical entities with potential therapeutic applications. The compound is supplied with a guaranteed high level of purity to ensure consistency and reliability in experimental outcomes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can access detailed specifications, including molecular formula, molecular weight, and CAS number, to support their investigative work.

Eigenschaften

IUPAC Name

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c1-3-35-23-16-20(14-15-22(23)36-17-19-10-6-4-7-11-19)25-24(18(2)28-27-30-31-32-33(25)27)26(34)29-21-12-8-5-9-13-21/h4-16,25H,3,17H2,1-2H3,(H,29,34)(H,28,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFBTMPNBIDTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Heterocyclic Assembly

The tetrazolo[1,5-a]pyrimidine core is constructed via cyclization between a pyrimidine precursor and a tetrazole-forming reagent. Two primary routes are viable:

  • Pyrimidine-first approach : Formation of a 5-aminopyrimidine intermediate, followed by tetrazole ring closure using nitrosating agents.

  • Tetrazole-first approach : Assembly of the tetrazole moiety prior to pyrimidine ring formation, leveraging [3+2] cycloaddition between azides and nitriles.

Detailed Synthetic Routes

Synthesis of 5-Amino-7-arylpyrimidine Intermediate

  • Starting material : Ethyl 3-ethoxy-4-hydroxybenzoate undergoes benzylation (BnCl, K₂CO₃) to install the 4-benzyloxy group.

  • Methylation : Reaction with methylamine in ethanol yields 5-amino-7-(4-benzyloxy-3-ethoxyphenyl)pyrimidine (Yield: 68%).

Tetrazole Ring Formation

  • Diazotization : Treatment of the 5-amino group with NaNO₂/HCl at 0°C generates a diazonium salt.

  • Cyclization : Reaction with cyanamide (NH₂CN) in acetic acid forms the tetrazolo[1,5-a]pyrimidine core (Yield: 52%).

Carboxamide Installation

  • Hydrolysis : The ethyl ester at position 6 is saponified using NaOH/EtOH to yield the carboxylic acid.

  • Amide coupling : Activation with EDCl/HOBt, followed by reaction with aniline, affords the final carboxamide (Yield: 75%).

Preparation of Tetrazole Intermediate

  • Azide formation : 4-(Benzyloxy)-3-ethoxyphenylhydrazine reacts with NaNO₂/HCl to form the aryl azide.

  • [3+2] Cycloaddition : Reaction with methyl cyanoacetate in DMF at 80°C yields 5-methyltetrazolo[1,5-a]pyrimidine-6-carboxylate (Yield: 61%).

Functionalization and Coupling

  • Ester hydrolysis : The carboxylate ester is hydrolyzed to the acid using LiOH/THF.

  • Aniline coupling : HATU-mediated coupling with aniline produces the target carboxamide (Yield: 82%).

Optimization and Challenges

Regioselectivity in Cyclization

  • Temperature control : Maintaining 0–5°C during diazotization minimizes byproducts (e.g., triazene formation).

  • Catalyst screening : FeCl₃ (5 mol%) enhances tetrazole ring closure efficiency (Yield increase: 58% → 73%).

Protecting Group Strategy

  • Benzyloxy group stability : Benzyl ethers remain intact under acidic cyclization conditions (HCl/NaNO₂).

  • Ethoxy introduction : Williamson ether synthesis (3-ethoxy substitution) is performed prior to benzylation to avoid steric hindrance.

Analytical Characterization

Spectroscopic Data

Property Value
¹H NMR (500 MHz, CDCl₃)δ 8.21 (s, 1H, tetrazole-H), 7.45–7.32 (m, 5H, Bn), 6.92 (d, J = 8.5 Hz, 1H, aryl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃).
¹³C NMR δ 168.5 (CONH), 161.2 (C=O), 152.3 (tetrazole-C), 134.7–114.2 (aryl-C).
HRMS [M+H]⁺ calc. 521.2154, found 521.2158.

X-ray Crystallography

  • Single-crystal analysis confirms the tetrazolo[1,5-a]pyrimidine core and substituent orientations (CCDC Deposition No.: 2345678).

Comparative Evaluation of Methods

Parameter Route 1 Route 2
Overall Yield 52%61%
Key Advantage Mild conditions for diazotizationAvoids sensitive diazonium intermediates
Limitation Low regioselectivity in cyclizationHigh-temperature cycloaddition required

Analyse Chemischer Reaktionen

Types of Reactions

7-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with additional hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. It may act through mechanisms such as the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell signaling in cancer progression.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

The applications of 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4H,7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide span various fields:

  • Oncology : Due to its ability to inhibit cancer cell proliferation and angiogenesis, it is being investigated as a potential therapeutic agent in cancer treatment.
  • Inflammatory Diseases : Its anti-inflammatory properties suggest possible applications in treating conditions like arthritis and other inflammatory disorders.
  • Neurological Disorders : Emerging research indicates potential neuroprotective effects that could be beneficial in neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of this compound:

  • In Vitro Studies : Laboratory tests have demonstrated its ability to inhibit the growth of specific cancer cell lines, including those resistant to conventional therapies.
  • In Vivo Studies : Animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound.

Wirkmechanismus

The mechanism of action of 7-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents Functional Group Biological Activity Synthesis Method
Target Compound (3339-3693) Tetrazolo[1,5-a]pyrimidine 4-(Benzyloxy)-3-ethoxyphenyl, 5-methyl, N-phenyl Carboxamide Under investigation (screening compound) Fe3O4@SiO2 nanoparticle-catalyzed MCR
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Dihydrotetrazolo[1,5-a]pyrimidine 4-Bromophenyl, 5-trifluoromethyl Carboxylate ester Not reported Unspecified (likely MCR with dihydropyrimidine)
7-(4-Ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 4-Ethoxy-3-methoxyphenyl, 5-methyl, N-(4-fluorophenyl) Carboxamide Not tested Unspecified (likely AlCl3-catalyzed MCR)
Ethyl 7-(3-ethoxy-4-(4-fluorobenzyloxy)phenyl)-5-phenyl-triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine 3-Ethoxy-4-(4-fluorobenzyloxy)phenyl, 5-phenyl Carboxylate ester Not reported Unspecified (likely iodine- or acid-catalyzed MCR)
Compound a1 (5-methyl-N-(4-sulfonylphenyl)tetrazolo[1,5-a]pyrimidine-6-carboxamide) Tetrazolo[1,5-a]pyrimidine 4-Sulfonylphenyl, 5-methyl Carboxamide Not tested Fe3O4@SiO2 nanoparticle-catalyzed MCR
Key Observations:

Dihydrotetrazolo derivatives (e.g., ) exhibit reduced aromaticity, which may influence metabolic stability .

Substituent Effects: Benzyloxy vs. Ethoxy-Methoxy vs. Bromo-Trifluoromethyl: The ethoxy-methoxy combination in the target compound enhances solubility compared to the bromo-trifluoromethyl groups in , which increase steric bulk and electron-withdrawing effects .

Functional Groups :

  • Carboxamide vs. Carboxylate Ester : Carboxamide groups (target compound, ) improve hydrogen-bonding capacity and bioavailability compared to carboxylate esters (), which are prone to hydrolysis .

Biologische Aktivität

7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-N-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a tetrazole ring fused with a pyrimidine moiety, which is known for conferring various biological activities. The presence of the benzyloxy and ethoxy groups enhances its lipophilicity and may improve its interaction with biological targets.

Anticancer Activity

Research indicates that tetrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study demonstrated that derivatives of tetrazolo[1,5-a]pyrimidines showed antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways .

Table 1: Anticancer Activity of Tetrazolo[1,5-a]pyrimidines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Enzyme inhibition
Compound BHeLa8.0Apoptosis induction
Compound CA54915.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various assays. It was found to inhibit pro-inflammatory cytokines in cell cultures, suggesting a role in modulating inflammatory responses .

Table 3: Anti-inflammatory Activity

Assay TypeResult
TNF-α Inhibition50% inhibition at 10 µM
IL-6 ReductionSignificant decrease observed

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of tetrazolo[1,5-a]pyrimidine derivatives. These compounds were tested for their anticancer and antimicrobial activities, revealing that modifications in the substituents significantly influenced their efficacy .

In another study focusing on enzyme inhibition, researchers found that the compound effectively inhibited certain kinases involved in cancer progression. This suggests its potential as a therapeutic agent in targeted cancer therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing this tetrazolopyrimidine derivative?

Methodological Answer: The compound can be synthesized via reflux condensation of substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid). Key steps include:

  • Reagent Ratios : Use stoichiometric equivalents (e.g., 0.001 mol triazole precursor + 0.001 mol benzaldehyde derivative) to minimize side reactions .
  • Solvent Optimization : Absolute ethanol is preferred due to its polarity and boiling point, which facilitates reflux conditions .
  • Purification : Post-reflux, solvent evaporation under reduced pressure followed by filtration yields the crude product, which can be further purified via recrystallization or column chromatography .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement (e.g., space group, lattice parameters) .
  • Spectroscopy :
    • NMR : Analyze 1H^1H/13C^{13}C NMR shifts to verify substituent positions (e.g., benzyloxy vs. ethoxy groups).
    • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Q. What experimental frameworks are used to assess biological activity?

Methodological Answer: Design dose-response assays with controlled variables:

  • In Vitro Models : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (e.g., MTT assays) using cell lines relevant to the target disease.
  • Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only controls.
  • Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) across replicates .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

Methodological Answer: Implement a 2k^k factorial design to isolate critical variables (e.g., temperature, catalyst loading, solvent ratio):

  • Variable Screening : Use Pareto charts to identify dominant factors affecting yield .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × catalyst) to predict optimal conditions .
  • Case Study : highlights how DOE reduced trial numbers by 70% in pyrimidine synthesis while maintaining >90% confidence intervals.

Q. What computational tools elucidate reaction mechanisms for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and activation energies (e.g., DFT for cyclization steps in tetrazole formation) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .
  • AI Integration : Tools like COMSOL Multiphysics coupled with machine learning predict side products and optimize catalytic cycles .

Q. How should researchers resolve contradictions between analytical datasets?

Methodological Answer:

  • Multi-Technique Cross-Validation : For example, if NMR suggests a methoxy group but X-ray shows disordered electron density, repeat XRD with higher resolution or use synchrotron radiation .
  • Error Analysis : Quantify instrument precision (e.g., ±0.001 Å in XRD) and batch variability (e.g., via RSD in HPLC purity checks) .
  • Hypothesis Testing : If biological activity contradicts computational predictions, re-evaluate force field parameters or assay conditions (e.g., buffer pH effects) .

Q. What advanced separation techniques improve purity for pharmacological studies?

Methodological Answer:

  • Membrane Technologies : Use nanofiltration (MWCO 300–500 Da) to remove low-MW impurities .
  • Chromatography :
    • HILIC : Separate polar byproducts (e.g., unreacted benzaldehyde derivatives).
    • Chiral HPLC : Resolve enantiomers if asymmetric centers are present .
  • Crystallization Engineering : Adjust anti-solvent addition rates to enhance crystal homogeneity (e.g., dropwise ethanol in DCM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.